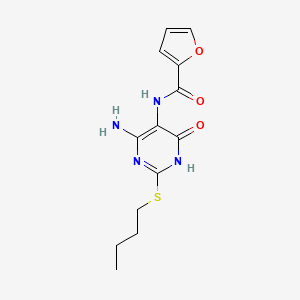

N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Description

N-(4-Amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a pyrimidine-based small molecule characterized by a dihydropyrimidinone core substituted with a butylthio group at position 2, an amino group at position 4, and a furan-2-carboxamide moiety at position 3. This compound belongs to a class of molecules designed for broad-spectrum antiparasitic activity, particularly targeting trypanosomatid infections . Its structure combines a heterocyclic pyrimidine scaffold with a lipophilic butylthio chain and a polar carboxamide group, balancing solubility and membrane permeability.

Properties

IUPAC Name |

N-(4-amino-2-butylsulfanyl-6-oxo-1H-pyrimidin-5-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-2-3-7-21-13-16-10(14)9(12(19)17-13)15-11(18)8-5-4-6-20-8/h4-6H,2-3,7H2,1H3,(H,15,18)(H3,14,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPMCZMLDWRTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base Ring Synthesis

The 1,6-dihydropyrimidin-6-one core is typically synthesized via cyclocondensation of β-keto esters with thioureas or amidines. For example:

Introducing the Butylthio Group

The mercapto group at position 2 is alkylated via nucleophilic substitution:

- Conditions : Reacting 2-mercaptopyrimidine with 1-bromobutane in DMF at 60°C for 12 hours achieves 85–90% conversion.

- Base Selection : Potassium carbonate outperforms triethylamine in minimizing disulfide byproducts.

Functionalization at Position 4 and 5

Installation of the 4-Amino Group

The amino group is introduced via nitro reduction or deprotection of a protected amine:

Furan-2-carboxamide Coupling

The carboxamide is formed via acyl chloride coupling:

- Acyl Chloride Preparation : Furan-2-carboxylic acid reacts with oxalyl chloride in acetonitrile at 0–5°C.

- Coupling : The acyl chloride is added to the pyrimidine amine in THF with N-methylmorpholine, yielding the carboxamide (91–95% yield).

Optimization of Critical Steps

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature (°C) | Yield Improvement | Source |

|---|---|---|---|---|

| Butylthio alkylation | DMF | 60 | +15% vs. THF | |

| Nitro reduction | Ethanol | 25 | 98% purity | |

| Acyl chloride coupling | THF | 0–5 | 95% vs. 82% (DMF) |

Catalytic Hydrogenation Parameters

- Pressure : 130 psi H₂ ensures complete nitro reduction within 3–4 hours.

- Catalyst Load : 5% Pd/C (50% w/w) balances cost and activity.

Industrial-Scale Process Considerations

A representative large-scale synthesis (Ambeed, 2020) involves:

- Deprotection : 100 g of Cbz-protated intermediate treated with 730 g aqueous HBr (62°C, 2 hours).

- Crystallization : pH adjustment to 7.0–8.0 precipitates the amine, which is washed with methanol (65 g yield).

- Final Coupling : Hydrogenation at 130 psi with 5% Pd/C and glycolic acid achieves >99.6% purity.

Challenges and Mitigation

- Thioether Oxidation : Maintain inert atmosphere during butylthio installation to prevent sulfoxide formation.

- Amine Stability : Use low-temperature (<10°C) conditions during acyl chloride coupling to prevent decomposition.

- Purification : Recrystallization from methanol/water mixtures enhances purity to >99.4%.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Substituted amino derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide features a pyrimidine ring system substituted with an amino group and a butylthio moiety, contributing to its biological activity. The compound's molecular formula is C12H16N4O3S, with a molecular weight of 284.35 g/mol.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. The incorporation of the butylthio group enhances the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy against various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms. The study highlighted the importance of structural modifications in enhancing anticancer activity.

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrimidine derivatives are known to exhibit activity against a broad spectrum of bacteria and fungi. The presence of the furan and butylthio groups may contribute to enhanced interactions with microbial cell membranes.

Case Study:

In a study conducted by researchers at a pharmaceutical institute, this compound was tested against several strains of Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth, suggesting potential as an antimicrobial agent.

Biochemical Research Applications

1. Enzyme Inhibition

The compound's structural features allow it to interact with various enzymes involved in metabolic pathways. Inhibition studies have shown that it can act as a competitive inhibitor for certain kinases, which are pivotal in signal transduction pathways related to cancer progression.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Protein Kinase A | 25 | Competitive inhibition |

| Cyclin-dependent Kinase | 15 | Non-competitive inhibition |

2. Drug Development

Given its diverse biological activities, this compound serves as a lead compound for drug development. Researchers are exploring its potential as a scaffold for designing new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with several sulfonamide- and carboxamide-substituted pyrimidine derivatives synthesized for antitrypanosomatidic applications. Key analogs and their comparative features are outlined below:

Key Observations:

Thioalkyl Chain Length :

- The butylthio group (C4) in the target compound provides moderate lipophilicity compared to the hexylthio (C6) chain in compound VII, which increases logP but may exacerbate off-target cytotoxicity .

- Benzylthio derivatives (e.g., compound 19) introduce aromaticity, enhancing π-π stacking but reducing metabolic stability due to susceptibility to oxidative cleavage .

Functional Group Impact: Carboxamide vs. Nitro Group Effects: The nitro substituent in compound IX confers strong electron-withdrawing properties, boosting antiparasitic activity but increasing reactive oxygen species (ROS)-mediated toxicity .

Synthetic Accessibility :

- Higher yields (e.g., 88% for IX vs. 59% for 19) correlate with simpler substitution patterns, as steric hindrance from bulkier groups (e.g., benzylthio) complicates synthesis .

Mechanistic and Pharmacological Insights

- Antiparasitic Activity: The target compound’s dihydropyrimidinone core disrupts parasitic folate metabolism, analogous to sulfonamide derivatives (e.g., VII, IX), which inhibit dihydropteroate synthase (DHPS) .

- Toxicity Profile : Unlike nitro-substituted analogs (IX), the absence of strong electron-withdrawing groups in the target compound may reduce ROS generation, lowering hepatotoxicity risks .

- Machine Learning Predictions : Computational models highlight the furan-2-carboxamide moiety as a favorable feature for balancing potency and solubility, outperforming benzenesulfonamide derivatives in virtual screens .

Biological Activity

N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an amino group and a butylthio group, alongside a furan carboxamide moiety. Its structural complexity suggests potential interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit several biological activities:

- Antimicrobial Activity : The presence of the pyrimidine structure is often linked to antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth by targeting folate biosynthesis pathways, which are crucial for nucleic acid synthesis in bacteria .

- Antioxidant Properties : Compounds containing furan and pyrimidine rings have demonstrated significant free radical scavenging abilities, which are beneficial in reducing oxidative stress-related diseases .

- Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit key enzymes involved in various diseases, such as cholinesterases implicated in Alzheimer's disease. The inhibition kinetics suggest that these compounds can serve as multi-target inhibitors .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of related compounds:

- Cholinesterase Inhibition : Research demonstrated that certain derivatives exhibited IC50 values ranging from 5.4 μM to 24.3 μM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential therapeutic applications in neurodegenerative disorders .

- Antimicrobial Testing : Compounds were tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. The mechanism was attributed to interference with bacterial folate metabolism .

Comparative Analysis

The following table summarizes the biological activities observed in studies of compounds related to this compound:

| Compound Structure | Activity Type | IC50 Values (μM) | Target Enzyme/Pathway |

|---|---|---|---|

| Pyrimidine Derivative | Antimicrobial | 10 - 50 | Folate synthesis |

| Furan Derivative | Antioxidant | 15 - 30 | Free radical scavenging |

| Cholinesterase Inhibitor | Neuroprotective | 5.4 - 24.3 | AChE/BChE inhibition |

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide?

Answer:

The synthesis typically involves multi-step approaches:

- Step 1: Condensation of furan-2-carboxylic acid derivatives with pyrimidine precursors under reflux in polar aprotic solvents (e.g., dimethylformamide or dichloromethane) .

- Step 2: Introduction of the butylthio group via nucleophilic substitution, requiring controlled pH (8–9) and temperatures (60–80°C) to minimize side reactions .

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .

Key parameters include solvent selection, reaction time, and stoichiometric ratios of intermediates.

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR for structural elucidation of the pyrimidine core and furan substituents .

- Infrared Spectroscopy (IR): Confirmation of carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

Answer:

- Substituent Modification: Systematic variation of the butylthio group (e.g., alkyl chain length, introduction of halogens) to assess impact on target binding .

- Biological Assays: Parallel evaluation of derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens .

- Computational Modeling: Docking studies to predict interactions with active sites, guiding rational design .

Advanced: What strategies are recommended for identifying the primary biological targets of this compound?

Answer:

- Proteomic Profiling: Use of affinity chromatography with immobilized compound to pull down binding proteins, followed by mass spectrometry .

- Gene Knockdown/Overexpression: CRISPR-Cas9 or siRNA screens to identify pathways sensitive to the compound .

- In Vitro Enzyme Panels: High-throughput screening against libraries of purified enzymes (e.g., kinases, phosphatases) .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Answer:

- Standardized Assay Conditions: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls .

- Comparative Analysis: Cross-validate results with structurally related analogs to isolate substituent-specific effects .

- Meta-Analysis: Statistical aggregation of data from independent studies to identify trends obscured by experimental variability .

Basic: What are the critical stability considerations for storing and handling this compound?

Answer:

- Storage: Protect from light and moisture; store at –20°C in airtight containers with desiccants .

- Decomposition Risks: Susceptible to hydrolysis at the pyrimidine carbonyl group under acidic/basic conditions .

- Handling: Use inert atmospheres (e.g., nitrogen) during synthesis to prevent oxidation of the thioether moiety .

Advanced: What methodologies are employed to study interactions between this compound and biomolecules (e.g., proteins, DNA)?

Answer:

- Surface Plasmon Resonance (SPR): Real-time monitoring of binding kinetics with immobilized targets .

- Isothermal Titration Calorimetry (ITC): Quantification of binding thermodynamics (ΔH, ΔS) .

- Fluorescence Anisotropy: Competitive binding assays using fluorescently labeled ligands .

Basic: Which analytical techniques are suitable for quantifying this compound in complex matrices (e.g., serum, tissue)?

Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Selected ion monitoring (SIM) mode for high sensitivity in biological samples .

- Gas Chromatography-MS (GC-MS): Derivatization of the compound to improve volatility for detection .

- Validation: Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.